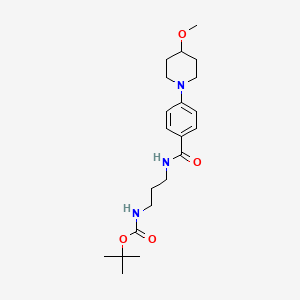

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methoxypiperidine moiety, and a benzamido linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate typically involves multiple steps:

Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-methoxypiperidine with 4-aminobenzoic acid to form the benzamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Introduction of the Propyl Linker: The benzamido intermediate is then reacted with 3-bromopropylamine to introduce the propyl linker. This step typically requires a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methoxy group in the piperidine ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.

Reduction: The benzamido group can be reduced to an amine, which may be useful in further functionalization of the compound.

Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to yield the free amine, which can then participate in additional coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the tert-butyl group.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of free amine intermediates.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug discovery, particularly in the development of new therapeutic agents for neurological disorders.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, especially its interactions with neurotransmitter receptors. This could lead to the development of new treatments for conditions such as depression, anxiety, and schizophrenia.

Industry

In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurotransmission pathways. This can result in altered neuronal signaling, which is the basis for its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate: Similar in structure but with a piperazine ring instead of a piperidine ring.

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a similar piperidine ring but with different substituents.

Uniqueness

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate is unique due to the presence of the methoxypiperidine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in drug discovery and materials science, where specific structural features are crucial for desired activity and functionality.

Biologische Aktivität

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate, identified by its CAS number 2034353-27-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{26}N_{4}O_{3}, with a molecular weight of approximately 342.43 g/mol. The compound features a tert-butyl group, a methoxy-substituted piperidine ring, and a carbamate functional group, which contribute to its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential neuroprotective effects. Compounds containing piperidine structures are often associated with diverse pharmacological effects, including:

- Neurotransmitter Modulation : The methoxy-piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro:

- Neuroprotective Effects : Studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides, suggesting a protective role against neurotoxicity associated with Alzheimer's disease .

- Inhibition of Aβ Aggregation : The compound has been shown to inhibit the aggregation of Aβ peptides, which is a hallmark of Alzheimer's pathology. This inhibition is critical for developing therapeutic agents targeting amyloidogenesis .

In Vivo Studies

In vivo studies using animal models have provided insights into the therapeutic potential of this compound:

- Cognitive Improvement : Animal studies have suggested that administration of this compound can improve cognitive function in models of induced memory impairment .

- Bioavailability Challenges : Despite promising results in vitro, challenges related to bioavailability and permeability across the blood-brain barrier have been noted. Future modifications may enhance these properties for better therapeutic efficacy .

Case Studies

Several case studies highlight the relevance of this compound in drug development:

- Alzheimer's Disease Research : In a study focusing on multi-target compounds for Alzheimer's treatment, derivatives similar to this compound showed promise in inhibiting both β-secretase and acetylcholinesterase activities .

- Pain Management : Other derivatives have been evaluated for their analgesic properties, demonstrating the versatility of piperidine-containing compounds in treating various conditions.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-[3-[[4-(4-methoxypiperidin-1-yl)benzoyl]amino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4/c1-21(2,3)28-20(26)23-13-5-12-22-19(25)16-6-8-17(9-7-16)24-14-10-18(27-4)11-15-24/h6-9,18H,5,10-15H2,1-4H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPBYFAVYYGIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.